molecular formula C17H20O5 B1677205 Oleocanthal CAS No. 289030-99-5

Oleocanthal

Cat. No. B1677205
M. Wt: 304.34 g/mol
InChI Key: VPOVFCBNUOUZGG-VAKDEWRISA-N
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Description

Oleocanthal is a phenylethanoid, a type of natural phenolic compound found in extra-virgin olive oil . It is responsible for the burning sensation that occurs in the back of the throat when consuming such oil . Oleocanthal is a tyrosol ester and its chemical structure is related to oleuropein, also found in olive oil .


Synthesis Analysis

Oleocanthal can be synthesized from oleuropein, which is abundant in olive leaves . The synthesis involves the use of solid acid catalysts, enabling the one-step synthesis of oleacein from oleuropein . This synthetic procedure is not only applicable to other secoiridoid glucosides but could also be employed for the corresponding scale-up reaction using oleuropein extracted from olive leaves as the starting material .


Molecular Structure Analysis

Oleocanthal has a molecular formula of C17H20O5 . It has been shown to effectively bind to and inhibit mTOR with a notable IC50 (half maximal inhibitory concentration) value of 708 nM .


Chemical Reactions Analysis

Oleocanthal has been shown to react with various enzymes. For instance, it has been demonstrated that oleocanthal effectively binds to and inhibits mTOR . Docking of Oleocanthal into an enzyme binding pocket was also performed to locate the most probable metabolic site .


Physical And Chemical Properties Analysis

Oleocanthal is a naturally occurring secoiridoid from olive oil . It exhibits potent anti-inflammatory, anticancer, and neuroprotective activities .

Scientific Research Applications

Anti-Inflammatory and Antioxidative Activities

  • Oleocanthal demonstrates strong anti-inflammatory activities, which makes it a promising agent for preventing conditions with inflammatory and oxidative components (Pang & Chin, 2018).
  • It shares pharmacological activities similar to the non-steroidal anti-inflammatory drug ibuprofen, such as inhibiting cyclooxygenase enzymes in the prostaglandin-biosynthesis pathway (Beauchamp et al., 2005).

Anticancer Properties

  • Oleocanthal has been extensively studied for its anticancer effects, showing the potential to suppress various cancer cells including melanoma, breast, liver, and colon cancer (Pang & Chin, 2018).
  • It exhibits antiproliferative and antimigratory activity against different cancer cell lines, potentially via the inhibition of specific signaling pathways like HGF-induced c-Met activation (Akl et al., 2014).

Neuroprotective Effects

  • Studies have shown oleocanthal's effectiveness against Alzheimer’s disease, particularly in improving the clearance of the amyloid-beta protein from neurons and reducing astrocyte inflammation (Abuznait et al., 2013).
  • Its neuroprotective mechanisms were further supported by evidence of enhanced amyloid-β clearance from the brain in animal models (Qosa et al., 2015).

Metabolism and Absorption

  • A study on rats indicated that oleocanthal undergoes metabolism primarily through phase I metabolism, involving hydration, hydrogenation, and hydroxylation (López-Yerena et al., 2020).

Sensory Properties

  • Oleocanthal is known for its unique oral pungency, sensed almost exclusively in the throat. This sensation is due to the specificity of oleocanthal for the TRPA1 sensory receptor, which is anatomically restricted to the pharynx within the oral cavity. This distinct oral sensation has been explored in sensory characterization studies (Peyrot des Gachons et al., 2011).

Safety And Hazards

According to the Material Safety Data Sheet, Oleocanthal should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided .

properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOVFCBNUOUZGG-VAKDEWRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C=O)\[C@@H](CC=O)CC(=O)OCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183104
Record name Oleocanthal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleocanthal

CAS RN

289030-99-5
Record name Oleocanthal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289030-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleocanthal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289030995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleocanthal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLEOCANTHAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC7QO6038O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,460
Citations
KL Pang, KY Chin - Nutrients, 2018 - mdpi.com
… Oleocanthal is a minor constituent of … , oleocanthal is a promising agent to prevent these conditions. This review aimed to summarise the current beneficial health effects of oleocanthal …
Number of citations: 86 www.mdpi.com
J Lozano-Castellón, A López-Yerena… - Critical Reviews in …, 2020 - Taylor & Francis
Extra virgin olive oil (EVOO) polyphenols, including the secoiridoids oleocanthal (OLC) and oleacein (OLE), are attracting attention because of their beneficial effects on health. Data on …
Number of citations: 97 www.tandfonline.com
A Segura-Carretero, JA Curiel - International Journal of Molecular …, 2018 - mdpi.com
The broad number of health benefits which can be obtained from the long-term consumption of olive oil are attributed mainly to its phenolic fraction. Many olive oil phenolics have been …
Number of citations: 29 www.mdpi.com
L Giusti, C Angeloni, MC Barbalace… - International journal of …, 2018 - mdpi.com
… the bioavailability of oleocanthal by identifying oleocanthal and its metabolites in urines, demonstrating oleocanthal metabolism in the human body [35]. Oleocanthal is mainly …
Number of citations: 54 www.mdpi.com
L Lucas, A Russell, R Keast - Current pharmaceutical design, 2011 - ingentaconnect.com
… discuss two inflammatory pathways relevant to VOO and oleocanthal. We will also address the potential for oleocanthal to be a therapeutic agent in cancer and cardiovascular disease. …
Number of citations: 264 www.ingentaconnect.com
L Parkinson, R Keast - International journal of molecular sciences, 2014 - mdpi.com
… oleocanthal, shares unique perceptual and anti-inflammatory characteristics with Ibuprofen. Over recent years oleocanthal … Subsequent to its discovery and identification, oleocanthal …
Number of citations: 167 www.mdpi.com
Y Gu, J Wang, L Peng - Oncology Reports, 2017 - spandidos-publications.com
Tumor angiogenesis, growth and metastasis are three closely related processes. We therefore explored the effects of (-)-oleocanthal (OC) on the three processes in melanoma and …
Number of citations: 36 www.spandidos-publications.com
AH Abuznait, H Qosa, BA Busnena… - ACS chemical …, 2013 - ACS Publications
… which oleocanthal exerts its neuroprotective effect is still incompletely understood. Here, we provide in vitro and in vivo evidence for the potential of oleocanthal … pattern of oleocanthal in …
Number of citations: 278 pubs.acs.org
I Ruiz-García, R Ortíz-Flores, R Badía… - Clinical Nutrition, 2023 - Elsevier
… Oleocanthal and oleacein are olive oil phenolic compounds with well known anti-… Our aim was to assess the health properties of rich oleocanthal and oleacein extra virgin olive oil (…
Number of citations: 1 www.sciencedirect.com
CP des Gachons, K Uchida, B Bryant… - Journal of …, 2011 - Soc Neuroscience
… TRPA1 and the regions irritated by oleocanthal in humans. These results suggest … oleocanthal within the oral cavity. Furthermore, we demonstrate that, despite the fact that oleocanthal …
Number of citations: 142 www.jneurosci.org

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